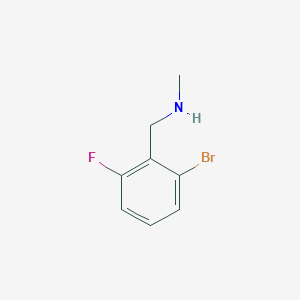

N-(2-Bromo-6-fluorobenzyl)-N-methylamine

Description

N-(2-Bromo-6-fluorobenzyl)-N-methylamine is a halogenated benzylamine derivative characterized by a benzyl backbone substituted with bromine at the 2-position and fluorine at the 6-position, coupled with a methylamine group.

Properties

IUPAC Name |

1-(2-bromo-6-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXBGWZIMPUEOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Bromo-6-fluorobenzyl)-N-methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique chemical structure, which influences its biological activity. The presence of the bromine and fluorine atoms on the benzyl ring enhances its lipophilicity and may affect its interaction with biological targets.

Pharmacological Effects

- CETP Inhibition : Studies indicate that compounds with similar structures exhibit potent inhibition of cholesteryl ester transfer protein (CETP). For instance, in vitro assays showed that certain derivatives demonstrated IC50 values indicating significant inhibitory activity against CETP, suggesting that modifications at specific positions on the benzene ring can enhance activity .

- Adenosine Receptor Interaction : Analogues of this compound have been studied for their selectivity towards adenosine receptors, particularly the A3 subtype. Modifications at the benzyl position have been shown to enhance selectivity and potency at these receptors, with certain derivatives being significantly more effective than others .

- Antitumor Activity : Preliminary studies have suggested that related compounds exhibit antitumor properties through mechanisms involving apoptosis induction in various cancer cell lines. In vitro tests demonstrated that certain derivatives can inhibit cell proliferation effectively .

Structure-Activity Relationships (SAR)

The SAR studies reveal critical insights into how structural modifications impact biological activity:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups such as bromine and fluorine at specific positions on the aromatic ring has been shown to enhance potency against various biological targets .

- Substituent Variations : Variations in substituents on the nitrogen atom (such as methyl vs. ethyl groups) significantly influence receptor affinity and selectivity, particularly for adenosine receptors .

Case Study 1: CETP Inhibition

A study synthesized a series of N,N-disubstituted derivatives including this compound and evaluated their CETP inhibitory activities. The results indicated that compounds with electron-donating groups at specific positions showed enhanced activity compared to their counterparts lacking such modifications. The most potent compound exhibited an IC50 value of 1.02 μM, indicating strong inhibition of CETP activity .

Case Study 2: Antitumor Activity

In a separate investigation, derivatives of this compound were tested against various cancer cell lines. Results showed that certain compounds led to significant reductions in cell viability, suggesting potential therapeutic applications in oncology. The mechanism was linked to apoptosis pathways, highlighting the compound's role in cancer treatment strategies .

Scientific Research Applications

Pharmaceutical Applications

N-(2-Bromo-6-fluorobenzyl)-N-methylamine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.

- Drug Development : The compound is utilized in the synthesis of niacin receptor competition drugs, which are designed to treat lipid abnormalities, especially in patients with kidney disease. These drugs have shown effectiveness in reducing plasma low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) levels .

- Enzyme Inhibition Studies : It is also used in studies related to enzyme inhibition, where its derivatives can help understand the mechanisms of action of specific enzymes involved in metabolic pathways .

Organic Synthesis

The compound is valued for its role as a building block in organic synthesis:

- Synthesis of Complex Molecules : this compound is employed to construct more complex organic molecules through various chemical transformations, such as nucleophilic substitutions and coupling reactions. This versatility makes it a crucial reagent for chemists .

- Agrochemical Development : In agrochemicals, this compound can be modified to create new pesticides or herbicides that target specific pests or weeds, enhancing agricultural productivity while minimizing environmental impact .

Case Studies and Research Findings

Several studies highlight the effectiveness and utility of this compound:

- Study on Lipid Regulation : A clinical study demonstrated that drugs synthesized from this compound effectively modulate lipid profiles in patients with dyslipidemia. The results indicated significant reductions in LDL and VLDL levels after treatment .

- Synthetic Methodology : Research published on synthetic methodologies involving this compound showed that it can be produced via a streamlined process involving bromination and subsequent reactions with amines, yielding high purity products suitable for pharmaceutical applications .

Comparison with Similar Compounds

Table 1: Substituent Comparison of N-Benzyl-N-methylamine Derivatives

Key Insights :

- Substituent Position : Ortho-substituents (e.g., 2-Br, 6-F) may hinder reaction pathways, as seen in slower syntheses for ortho-substituted derivatives versus para-substituted ones .

- Ring System : Pyridine-based analogs (e.g., ) exhibit distinct electronic profiles due to aromatic nitrogen, altering solubility and reactivity compared to benzene derivatives.

Key Insights :

- Steric Effects : Bulky substituents (e.g., t-butyl in ) reduce by-product formation compared to halogens, likely due to hindered di-benzylation .

- Reaction Optimization : The target compound’s synthesis may require tailored conditions to mitigate by-products, given the challenges observed in halogenated analogs .

Table 3: Property Comparison

Key Insights :

- Toxicity : Methylamine groups may pose nitrosation risks, though halogenation could alter metabolic pathways .

Preparation Methods

Starting Material and Initial Functionalization

The common precursor is 2-bromo-6-fluorotoluene, which undergoes transformation to a fluorine-containing benzonitrile derivative. This nitrile intermediate is commercially available or can be synthesized via known halogenation and cyanation reactions.

Reduction of Fluorobenzonitrile to Fluorobenzylamine

A critical step is the reduction of the fluorobenzonitrile derivative to the corresponding fluorobenzylamine (compound (2) in patents). Preferred reduction methods include catalytic hydrogenation using Raney nickel or Raney cobalt catalysts in non-polar solvents such as pentane, hexane, heptane, cyclohexane, benzene, or toluene.

Key reaction conditions for this step:

| Parameter | Preferred Range | Notes |

|---|---|---|

| Catalyst | Raney nickel or Raney cobalt | Commercially available, may be pre-washed |

| Catalyst amount | 0.01 to 100 wt%, preferably 0.1 to 10 wt% | Relative to nitrile compound |

| Solvent | Non-polar solvents | Polar solvents reduce yield |

| Solvent amount | 0.5 to 10 times compound weight, preferably 1 to 5 times | Excess solvent reduces efficiency |

| Hydrogen pressure | ≥10 kg/cm², preferably 20-100 kg/cm² | Elevated pressure accelerates reaction |

| Temperature | 80°C to 170°C, preferably 100°C to 150°C | Higher temps risk side reactions |

| Reaction time | 1 to 5 hours | Sufficient for complete reduction |

After reaction, the catalyst is removed by filtration, and solvents are recovered by distillation under reduced pressure to purify the benzylamine intermediate.

Alkylation to N-Methylamine

The fluorobenzylamine intermediate is then converted to the tertiary amine N-(2-Bromo-6-fluorobenzyl)-N-methylamine by methylation. This can be achieved by reacting the benzylamine with ethyl bromide under alkaline conditions in methanol, often in the presence of sodium acetate.

Alternative alkylation methods include reactions with other alkylating agents or phase transfer catalysts, but the ethyl bromide method is well-documented and industrially feasible.

Purification and Isolation

Following methylation, the product mixture undergoes purification steps such as extraction and chromatographic separation to remove by-products and unreacted starting materials. Control of temperature and reaction time during alkylation is critical to optimize yield and minimize side reactions, typically carried out between 70°C and 100°C for several hours.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Nitrile reduction | Catalytic hydrogenation | Raney Ni or Raney Co, H₂ gas | 80-170°C, 20-100 kg/cm² H₂, 1-5 h, non-polar solvent | Fluorobenzylamine intermediate |

| 2. Alkylation (methylation) | N-alkylation | Ethyl bromide, sodium acetate, methanol | 70-100°C, several hours | This compound |

| 3. Purification | Filtration, distillation, chromatography | - | Ambient to moderate heat | Pure target compound |

Research Findings and Industrial Considerations

- The use of non-polar solvents in the reduction step significantly improves yield compared to polar solvents like methanol or ethanol.

- Elevated hydrogen pressure and controlled temperature are essential to maximize conversion and minimize side reactions.

- The methylation step using ethyl bromide is a known and reliable method, but alternatives exist depending on scale and reagent availability.

- Lithium aluminum hydride and boron trifluoride-based reductions are less favored industrially due to safety and waste disposal concerns.

- The entire synthetic route is designed to be efficient, with short steps and high purity outputs suitable for pharmaceutical intermediate production.

Q & A

Basic Question: What are the common synthetic routes for preparing N-(2-Bromo-6-fluorobenzyl)-N-methylamine, and what critical reaction parameters must be controlled?

Methodological Answer:

The synthesis typically involves reductive amination or alkylation of methylamine with a halogenated benzyl precursor. For example:

- Reductive Amination : Reacting 2-bromo-6-fluorobenzaldehyde with methylamine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 0–25°C. The pH must be maintained between 6–8 to favor imine formation before reduction .

- Alkylation : Using 2-bromo-6-fluorobenzyl bromide and methylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to neutralize HBr byproducts. Reaction temperatures are typically 50–80°C, monitored by TLC or HPLC .

Critical Parameters : Solvent choice, stoichiometric ratios (amine:aldehyde/halide), reaction time, and purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) .

Advanced Question: How can regioselective bromination and fluorination challenges be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by directing groups and catalyst design :

- Bromination : Use Lewis acids (e.g., FeBr₃) to direct electrophilic bromination to the ortho position relative to existing electron-withdrawing groups (e.g., fluorine). Alternatively, employ directed ortho-metalation (DoM) strategies with lithium amides .

- Fluorination : Introduce fluorine via halogen exchange (Halex reaction) using KF or CsF in DMF at high temperatures (120–150°C). For late-stage fluorination, consider electrophilic fluorinating agents like Selectfluor® .

Validation : Monitor reaction progress via ¹⁹F NMR to confirm regiochemistry and avoid over-halogenation .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify methylamine protons (δ 2.2–2.5 ppm, singlet) and aromatic protons split by adjacent fluorine (J ≈ 8–12 Hz). Bromine’s deshielding effect shifts aromatic carbons to δ 120–130 ppm .

- HRMS : Confirm molecular ion ([M+H]⁺) with exact mass matching C₉H₁₀BrFN⁺ (theoretical m/z 246.9978). Use ESI or EI ionization .

- IR Spectroscopy : Detect N-H stretches (3300–3500 cm⁻¹) and C-Br/C-F vibrations (550–650 cm⁻¹ and 1100–1250 cm⁻¹, respectively) .

Advanced Question: How can yield and purity be optimized in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use TLC or UPLC-MS after each step to isolate intermediates (e.g., imine formation before reduction).

- Catalyst Optimization : For reductive amination, screen catalysts like Pd/C or Ru-based systems for higher turnover numbers. For alkylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Purification : Employ preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to resolve byproducts. For thermally sensitive compounds, use flash chromatography under inert atmospheres .

Basic Question: What stability and storage considerations apply to this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the C-Br bond.

- Moisture Control : Use desiccants (e.g., molecular sieves) in storage containers, as the amine group is hygroscopic and prone to oxidation .

- Decomposition Risks : Avoid prolonged exposure to bases or elevated temperatures (>40°C), which may lead to β-elimination or dehalogenation .

Advanced Question: How do bromine and fluorine substituents influence the compound’s reactivity in downstream applications?

Methodological Answer:

- Electronic Effects : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the benzyl position, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings). Bromine acts as a leaving group in cross-coupling reactions .

- Steric Effects : The ortho-bromo and para-fluoro arrangement creates steric hindrance, limiting access to the amine group. This can be mitigated by using bulky ligands in catalytic reactions .

- Applications : The compound serves as a precursor in medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., fluorinated polymers) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation of volatile byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste.

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical attention .

Advanced Question: How can computational modeling aid in predicting the compound’s behavior in catalytic systems?

Methodological Answer:

- DFT Calculations : Model transition states for reactions like C–N bond formation or halogen exchange. Software (e.g., Gaussian, ORCA) can predict activation energies and regioselectivity .

- Molecular Dynamics : Simulate interactions with enzymes or catalysts to design targeted derivatives. For example, docking studies with cytochrome P450 enzymes can predict metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.